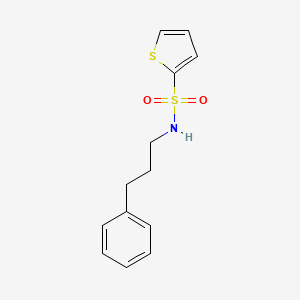
N-(3-phenylpropyl)-2-thiophenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Sulfonamides, including thiophene variants, are typically synthesized through the reaction of sulfonyl chlorides with amines or by the amidation of sulfonic acids. Specific methodologies for synthesizing sulfonamide derivatives have been explored, demonstrating the versatility and adaptability of synthesis routes to produce compounds with varying substituents and structural features (Röver et al., 1997). These methods are crucial for the development of compounds with potential biochemical applications.
Molecular Structure Analysis
The molecular structure of sulfonamides can be characterized by X-ray crystallography, revealing information about their conformation, intermolecular interactions, and overall molecular geometry. Studies on related compounds highlight the importance of π–π interactions, hydrogen bonding, and the influence of substituents on molecular arrangement and stability (Mohamed-Ezzat et al., 2023).
Chemical Reactions and Properties
Sulfonamides participate in a variety of chemical reactions, influenced by their functional groups and molecular structure. Research demonstrates the involvement of sulfonamides in reactions such as cyclization, heterocyclization, and cross-coupling, which can significantly alter their chemical properties and potential applications (Rozentsveig et al., 2011).
Physical Properties Analysis
The physical properties of sulfonamides, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. These properties are essential for understanding the compound's behavior in different environments and for its formulation in potential applications. Studies on similar compounds can provide insights into these aspects, although specific data on N-(3-phenylpropyl)-2-thiophenesulfonamide might not be directly available.
Chemical Properties Analysis
The chemical properties of sulfonamides, including their reactivity, stability, and interaction with biomolecules, are critical for their potential applications in various fields. Research on sulfonamides has shown a range of activities, such as enzyme inhibition, which is often a target for therapeutic agents. Molecular docking studies and biochemical evaluations contribute to understanding these interactions and the potential bioactivity of sulfonamides (Yamali et al., 2018).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as alverine , are known to act as smooth muscle relaxants. They are primarily used to relieve abdominal pain associated with gastrointestinal conditions like heartburn, flatulence, and Irritable Bowel Syndrome .
Mode of Action
Based on the mode of action of structurally similar compounds, it can be inferred that it might interact with its targets to cause muscle relaxation . This interaction could potentially lead to changes in muscle tone, reducing spasms and providing relief from associated symptoms .
Biochemical Pathways
Compounds with similar structures have been shown to influence pathways related to muscle contraction and relaxation
Result of Action
Based on the effects of structurally similar compounds, it can be inferred that it might lead to muscle relaxation and relief from associated symptoms .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(3-phenylpropyl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2S2/c15-18(16,13-9-5-11-17-13)14-10-4-8-12-6-2-1-3-7-12/h1-3,5-7,9,11,14H,4,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNTDMQIIGBISOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNS(=O)(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[4-(benzylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]thio}-N-phenylacetamide](/img/structure/B5056834.png)
![6-(2-nitrophenyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5056835.png)

![2-[3-(2-fluorobenzoyl)-1H-indol-1-yl]-N-(2-phenylethyl)acetamide](/img/structure/B5056848.png)
![1-chloro-2-[4-(3-ethoxyphenoxy)butoxy]benzene](/img/structure/B5056859.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-4-methoxy-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5056861.png)

![5-({4-[3-(4-ethyl-1-piperazinyl)-3-oxopropyl]-1-piperidinyl}methyl)-2-(methylthio)pyrimidine](/img/structure/B5056872.png)

![1-[(diphenylmethylene)amino]-2-hydroxy-2-(2-oxo-2-phenylethyl)-5-phenyl-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B5056887.png)
![1-{[1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-imidazol-5-yl]methyl}-4-isopropylpiperazine](/img/structure/B5056889.png)
![3-bromo-N-{[(4-butylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5056894.png)

![5-(4-chlorophenyl)-N-{4-[(phenylacetyl)amino]phenyl}-2-furamide](/img/structure/B5056906.png)